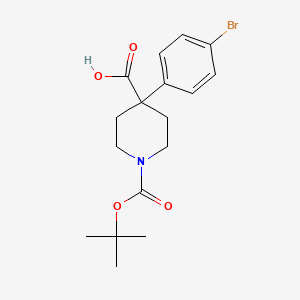

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Descripción general

Descripción

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, efficiency, and cost-effectiveness. Flow microreactor systems are often employed to enhance reaction efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

1.1. Substitution Reactions

The bromine atom in the bromophenyl group is reactive and can undergo nucleophilic substitution under appropriate conditions. For example:

-

Mechanism : The bromide is replaced by nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like THF or DMF .

-

Conditions : Elevated temperatures (50–100°C) and bases such as K₂CO₃ or NaOH are commonly employed .

| Reaction Type | Nucleophile | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | Methanol or alkoxide | THF/DMF | 50–100 |

1.2. Deprotection Reactions

The Boc group is susceptible to acidic conditions, leading to deprotection of the piperidine nitrogen:

-

Mechanism : Acidic cleavage with reagents like HCl in dioxane or TFA releases the free amine .

-

Applications : This step is critical for synthesizing bioactive compounds requiring exposed amines .

| Deprotection Reagent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|

| HCl in dioxane | Dioxane | 0–25 |

1.3. Oxidation and Reduction Reactions

The carboxylic acid group can undergo oxidation (e.g., to a ketone) or reduction (e.g., to a primary alcohol). For example:

-

Oxidation : Use of reagents like KMnO₄ in acidic conditions converts the acid to a ketone.

-

Reduction : LiAlH₄ in THF reduces the acid to a primary alcohol.

1.4. Alkylation and Carbon Dioxide Insertion

In situ formation of lithium intermediates allows for carbon dioxide insertion to produce benzoic acid derivatives:

-

Reaction : tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate reacts with alkyl lithium (e.g., tert-butyl lithium) and CO₂ to yield 2-(Boc-piperidin-4-yl)benzoic acid .

Reaction Mechanisms and Kinetics

The bromophenyl group facilitates substitution via an SNAr (Nucleophilic Aromatic Substitution) mechanism, requiring activating groups to stabilize the transition state. The Boc group’s deprotection follows an acid-catalyzed ester hydrolysis pathway.

2.1. Substitution Mechanism

The bromide’s departure generates a negatively charged intermediate, stabilized by electron-withdrawing groups (e.g., carboxylic acid).

2.2. Deprotection Pathway

Acidic conditions protonate the Boc group, leading to carbonyl activation and cleavage of the tert-butyl ester.

Analytical Methods

Structural confirmation is achieved via:

Research Findings and Trends

Recent studies highlight the compound’s role in drug design, particularly for neurological disorders . Bromination steps (e.g., using NBS) enhance pharmacokinetic properties .

5.1. Bromination Optimization

| Bromination Reagent | Reaction Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| NBS | 15–40 | 85–90 | |

| Dibromohydantoin | 20–40 | 80–85 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various conditions:

- Antidepressants : Research indicates that piperidine derivatives exhibit potential as antidepressants. The bromophenyl group may enhance the binding affinity to serotonin receptors, which is crucial for antidepressant activity.

- Analgesics : The compound's structural features can be modified to produce analgesic drugs. Piperidine derivatives have been studied for their efficacy in pain management.

Organic Synthesis

BOC-4-(4-Bromophenyl)-piperidine-4-carboxylic acid serves as an intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be used as a building block in the synthesis of more complex organic molecules, including those with biological activity.

- Protecting Group in Synthesis : The tert-butoxycarbonyl (BOC) group acts as a protecting group for amines during chemical reactions, facilitating selective reactions without interference from amine functionalities.

Case Study 1: Synthesis of Piperidine Derivatives

A study explored the synthesis of various piperidine derivatives using BOC-4-(4-Bromophenyl)-piperidine-4-carboxylic acid as a precursor. The derivatives were evaluated for their pharmacological properties, revealing several candidates with enhanced activity against specific targets .

Case Study 2: Development of Novel Antidepressants

In another research effort, the compound was modified to create a series of new antidepressants. The modifications aimed at increasing the lipophilicity and receptor selectivity led to compounds that demonstrated improved efficacy in preclinical trials .

| Modified Compound | Efficacy | Clinical Trial Phase |

|---|---|---|

| Compound X | High | Phase II |

| Compound Y | Moderate | Phase I |

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions, while the Boc group can influence the compound’s solubility and stability.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Chlorophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

- 4-(4-Fluorophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

- 4-(4-Methylphenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Uniqueness

Compared to its analogs, 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and methyl counterparts.

Actividad Biológica

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-4-Bromophenyl-Piperidine) is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features allow it to serve as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and inflammatory conditions. This article explores its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C17H22BrNO4

- Molecular Weight : 384.26 g/mol

- CAS Number : 1076197-05-1

Pharmacological Applications

Boc-4-Bromophenyl-Piperidine is primarily utilized in:

- Pharmaceutical Development : As an intermediate in the synthesis of analgesics and anti-inflammatory drugs.

- Organic Synthesis : Serving as a building block for complex molecules with potential biological activity.

- Drug Design : Particularly valuable in creating targeted therapies for neurological disorders due to its ability to interact with specific receptors .

The compound's biological activity can be attributed to its interaction with various biological targets. Notably, it has been implicated in:

- Inhibition of Enzymes : Research indicates that derivatives of piperidine compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical signaling pathways .

- Receptor Modulation : The structural features of Boc-4-Bromophenyl-Piperidine suggest potential interactions with neurotransmitter receptors, enhancing its therapeutic efficacy in neurological conditions.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study evaluated the inhibitory effects of various piperidine derivatives on AChE and BChE, with some compounds exhibiting IC50 values lower than established drugs like rivastigmine. This suggests that Boc-4-Bromophenyl-Piperidine may have potential as an effective treatment for Alzheimer's disease by enhancing cholinergic signaling .

-

Antiproliferative Activity :

- Research involving the synthesis of novel piperidine derivatives demonstrated significant antiproliferative effects against cancer cell lines. Compounds modified from Boc-4-Bromophenyl-Piperidine showed promising results in inhibiting cell growth, indicating potential applications in cancer therapy .

-

Molecular Docking Studies :

- Molecular docking simulations have been conducted to predict binding affinities between Boc-4-Bromophenyl-Piperidine and various protein targets. These studies revealed that the compound could effectively bind to key enzymes involved in metabolic pathways, suggesting a mechanism for its biological activity .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRDDWSLECLUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669922 | |

| Record name | 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-05-1 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.